methyl 2-{[(3-benzyl-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate
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Overview
Description
Methyl 2-{[(3-benzyl-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate is a synthetic organic compound known for its unique structure and diverse chemical properties. This compound belongs to the class of thienopyrimidines, which have significant importance in medicinal chemistry due to their biological activities.
Mechanism of Action
Target of Action
For instance, thieno[2,3-d]pyrimidinones are known to have various biological activities, including kinase inhibition .
Mode of Action
Without specific information, it’s hard to determine the exact mode of action. Compounds with similar structures often act by binding to their target and modulating its activity, which can lead to changes in cellular processes .
Biochemical Pathways
If it acts as a kinase inhibitor (like other thieno[2,3-d]pyrimidinones), it could affect signal transduction pathways .
Result of Action
If it acts as a kinase inhibitor, it could potentially affect cell proliferation, differentiation, and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(3-benzyl-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate involves a multi-step process:
Formation of the thienopyrimidine core: : This often starts with the cyclization of appropriate precursors under controlled conditions, typically involving reagents like Lawesson's reagent and solvents such as acetonitrile.
Acetylation and benzylation: : Using acylating agents (like acetic anhydride) and benzyl bromide under basic conditions (often with bases like potassium carbonate) to introduce the acetyl and benzyl groups.
Esterification: : The final step involves esterification using methanol in the presence of acid catalysts such as sulfuric acid.
Industrial Production Methods
Industrial production methods scale up the laboratory processes using large reactors for the multi-step synthesis. Optimized reaction conditions are employed to maximize yields and purity. The processes are carefully monitored using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, typically forming sulfoxides and sulfones.
Reduction: : Reductive reactions may yield partially saturated derivatives.
Substitution: : The aromatic systems in the molecule can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Depending on the substituent, conditions may vary but generally involve halogenating agents, organometallic reagents, etc.
Major Products
Oxidation: : Methyl 2-{[(3-benzyl-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate
Reduction: : Methyl 2-{[(3-benzyl-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate
Substitution: : Substituted analogs with various functional groups replacing hydrogen atoms.
Scientific Research Applications
This compound has significant applications across various fields:
Chemistry
Analytical Chemistry: : Used as a standard in chromatographic techniques.
Material Science: : Employed in the synthesis of novel polymeric materials.
Biology
Biological Assays: : Acts as an inhibitor in various enzyme-catalyzed reactions.
Cell Biology: : Used in studying cell signaling pathways.
Medicine
Drug Development: : Potential candidate for antiviral and anticancer drugs.
Diagnostics: : Utilized in the development of diagnostic assays for various diseases.
Industry
Agriculture: : Explored as a component in the development of new pesticides.
Pharmaceutical Industry: : Used in the large-scale synthesis of active pharmaceutical ingredients.
Comparison with Similar Compounds
Methyl 2-{[(3-benzyl-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate stands out due to its unique thienopyrimidine core and the combination of acetyl and benzyl groups.
Similar Compounds
Methyl 2-{[(3-benzyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate: : Lacks the methyl groups on the thieno ring.
Ethyl 2-{[(3-benzyl-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate: : Has an ethyl group instead of a methyl group.
Methyl 2-{[(3-phenyl-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate: : Has a phenyl group instead of a benzyl group.
Each of these compounds has distinct properties and applications, making this compound stand out for its specific utility in scientific research and industry.
Properties
CAS No. |
687583-79-5 |
---|---|
Molecular Formula |
C25H23N3O5S |
Molecular Weight |
477.54 |
IUPAC Name |
methyl 2-[[2-(3-benzyl-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C25H23N3O5S/c1-15-16(2)34-23-21(15)22(30)27(13-17-9-5-4-6-10-17)25(32)28(23)14-20(29)26-19-12-8-7-11-18(19)24(31)33-3/h4-12H,13-14H2,1-3H3,(H,26,29) |
InChI Key |
ARJKRPJGAGGUSD-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)NC3=CC=CC=C3C(=O)OC)CC4=CC=CC=C4)C |
solubility |
not available |
Origin of Product |
United States |
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